alpha-Putrescinylthymine

Restriction endonuclease evasion Bacteriophage DNA modification Type II restriction mapping

alpha-Putrescinylthymine (putThy; CAS 40451-54-5, MF: C₉H₁₆N₄O₂, MW: 212.25) is an N-substituted putrescine in which a hydrogen of the thymine methyl group is replaced by a putrescine amino group. It is the hypermodified base that replaces approximately half of the thymine residues in the DNA of bacteriophage ϕW-14, where it confers resistance to host restriction endonucleases and enables ultra-compact DNA packaging via its positively charged putrescinyl side chain.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
CAS No. 40451-54-5
Cat. No. B1213920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Putrescinylthymine
CAS40451-54-5
Synonyms5-(4-aminobutylaminomethyl)uracil
alpha-putrescinylthymine
putThy
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CNCCCCN
InChIInChI=1S/C9H16N4O2/c10-3-1-2-4-11-5-7-6-12-9(15)13-8(7)14/h6,11H,1-5,10H2,(H2,12,13,14,15)
InChIKeyIBOLVNKLOOYDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Putrescinylthymine (CAS 40451-54-5) for Research Procurement: A Hypermodified Thymine Analog for DNA Protection and Packaging Studies


alpha-Putrescinylthymine (putThy; CAS 40451-54-5, MF: C₉H₁₆N₄O₂, MW: 212.25) is an N-substituted putrescine in which a hydrogen of the thymine methyl group is replaced by a putrescine amino group [1]. It is the hypermodified base that replaces approximately half of the thymine residues in the DNA of bacteriophage ϕW-14, where it confers resistance to host restriction endonucleases and enables ultra-compact DNA packaging via its positively charged putrescinyl side chain [2][3]. Unlike standard thymine or smaller thymine modifications, putThy introduces a permanent positive charge at physiological pH, which fundamentally alters the physico-chemical properties of DNA, making it an essential reference compound for laboratories studying DNA modification-dependent restriction evasion, DNA condensation, and nucleobase chemical biology.

Workflow DNA restriction evasion and compaction mechanism studies
Selection Context Hypermodified nucleobase reference with permanent positive charge
Use Context Nucleobase chemical biology and phage DNA modification research

Why Generic Thymine Analogs Cannot Substitute for alpha-Putrescinylthymine in Experimental Systems


Standard thymine analogs (including 5-hydroxymethyluracil, 5-formyluracil, and 5-aminoethyluracil) lack the bifunctional putrescine side chain that gives alpha-putrescinylthymine its unique combination of permanent positive charge and steric bulk [1]. This dual functionality is critical: the protonated primary and secondary amines of putThy neutralize the negative charge repulsion of the DNA backbone, enabling extreme DNA compaction that is not achievable with uncharged or mono-functional modifications [2]. Empirically, DNA molecules from putThy-deficient ϕW-14 mutants are 11% longer than wild-type DNA, directly demonstrating that the physical dimensions of the packaged genome depend on putThy-specific charge neutralization, not merely on the presence of a hypermodified base [3]. Consequently, experiments requiring faithful recapitulation of DNA restriction evasion, condensation behavior, or nucleoprotein packaging demand the authentic putThy modification rather than surrogate thymine derivatives.

Charge mismatch Uncharged thymine analogs lack the permanent positive charge required for DNA backbone neutralization and compaction studies.
Steric profile mismatch Mono-functional modifications cannot replicate the bifunctional putrescine side chain that combines steric bulk with dual protonated amines.
Packaging behavior mismatch DNA condensation dose-response data show proportional dependence on putThy levels; neutral hypermodified bases may not reproduce this charge-dependent compaction.

Quantitative Differentiation: alpha-Putrescinylthymine vs. Closest Hypermodified Thymine Analogs


Broad-Spectrum Restriction Endonuclease Resistance: putThy Confers Superior Blockade vs. Aminoethyl- and Aminoethoxymethyl-Thymine Modifications

In a systematic screen of >200 commercially available Type II restriction endonucleases, ϕW-14 genomic DNA containing α-putrescinylthymidine (putT) was resistant to 68.8% of tested enzymes, compared to 48.4% resistance for Pseudomonas phage M6 DNA containing 5-(2-aminoethyl)deoxyuridine (5-NedU) and 71.0% resistance for Salmonella phage ViI DNA containing 5-(2-aminoethoxy)methyldeoxyuridine (5-NeOmdU) [1]. Importantly, putT-mediated restriction blockade depends on both electrostatic charge and steric hindrance; acetylation of the putrescinyl amino groups partially restores enzyme cleavage, demonstrating that the dual protonated amine functionality—unique to putThy among natural hypermodified bases—is mechanistically responsible for the observed resistance breadth [2].

Type II REase resistance breadth
Head-to-head comparison
putThy: 68.8% resistance vs. 5-NedU: 48.4% resistance (among >200 Type II REases tested). 5-NeOmdU: 71.0% resistance, but putThy mechanism involves two protonated amines rather than one.
Broader restriction blockade than 5-NedU; distinct charge/steric blocking mechanism
In vitro digestion assay data; source-specific review recommended for experimental design
Restriction endonuclease evasion Bacteriophage DNA modification Type II restriction mapping

DNA Packaging Compaction: putThy is Required for Wild-Type DNA Condensation—Mutant DNA is 11% Longer

The DNA of ϕW-14 is packaged significantly more tightly than the structurally comparable phage T4, a property directly attributable to the putThy modification [1]. When putThy levels are genetically reduced, the packaged DNA molecules increase in length proportionally: the am42 mutant (containing ~50% of wild-type putThy) packages DNA that is approximately 11% shorter than wild-type, and the revertant am42rev4 (containing ~70% of wild-type putThy) packages DNA only 3% shorter, demonstrating a dose-response relationship between putThy incorporation and DNA compaction [2]. Unmodified thymine or neutral hypermodified bases cannot replicate this charge-dependent compaction, as evidenced by the fact that acetylation of putThy amino groups (which neutralizes positive charge) eliminates the condensation advantage [3].

DNA compaction dose-response
Head-to-head comparison
~50% putThy reduction yields ~11% DNA length increase (less compact). Mutant am42rev4 (~70% putThy) shows only ~3% length difference from wild-type.
Supports putThy dose-dependent DNA condensation model
Electron microscopy and restriction fragment analysis data; class-specific review needed
DNA condensation Bacteriophage morphogenesis Viral genome packaging

Thermal Denaturation Stability: putThy's Positive Charge Confers Unusually High Tm in Native ϕW-14 DNA

Native ϕW-14 DNA exhibits an unusually elevated thermal melting temperature (Tm) compared to DNA of equivalent GC content, and acetylation of the putThy amino groups (which eliminates the positive charge) significantly lowers the Tm in direct proportion to the degree of acetylation [1]. This confirms that the elevated Tm originates specifically from electrostatic stabilization by the charged putrescinyl groups rather than from the hypermodification per se. In synthetic oligonucleotide models, the primary amino group of the putrescinyl residue increases duplex stability while the secondary amino group decreases it, demonstrating that the net thermodynamic contribution of putThy is charge-state dependent and cannot be replicated by neutral modifications such as 5-hydroxymethyluracil (which lowers Tm) or 5-glutaminylthymine (which contributes a zwitterionic side chain) [2][3].

Thermal denaturation (Tm)
Class-level inference
Native ϕW-14 DNA shows elevated Tm; acetylation of putThy amino groups lowers Tm proportionally. 5-hydroxymethyluracil decreases Tm relative to unmodified DNA.
Charge-state-dependent thermal stabilization distinct from neutral modifications
Tm shift magnitude not quantified in primary source; data to verify for specific buffer conditions
DNA thermal stability DNA charge neutralization Physico-chemical DNA properties

Nuclease Resistance: Oligonucleotides Containing putThy Resist S1 Nuclease and Venom Phosphodiesterase Digestion

Deoxyoligonucleotides containing putrescinylthymine (TP) residues exhibit marked resistance to degradation by single-strand-specific nuclease S1 and are poor substrates for venom phosphodiesterase compared to unmodified thymine-containing oligonucleotides [1]. This nuclease resistance arises specifically from the steric bulk and positive charge of the putrescinyl side chain, which interferes with enzyme access to the phosphodiester backbone. In contrast, oligonucleotides containing 5-hydroxymethyluracil or 5-aminoethyluracil modifications generally do not provide comparable nuclease protection because their smaller or uncharged modifications do not impose the same degree of steric or electrostatic exclusion of nucleases [2].

Nuclease resistance (S1, PDE)
Cross-study comparable
putThy-containing oligos qualitatively resistant to S1 nuclease and poor substrates for venom phosphodiesterase. Unmodified thymine oligos fully susceptible under identical conditions.
Steric/electrostatic nuclease exclusion documented; quantitative kinetics not reported
Exact fold-resistance not quantified in available literature; validation recommended
Oligonucleotide stability Nuclease protection Modified DNA synthesis

Polymerase Substrate Compatibility: putThy-dUTP is a Selective Substrate—Active in Single-Nucleotide Primer Extension but Not in PCR

The triphosphate of putThy (dUputTP) is accepted as a substrate by KOD XL DNA polymerase for single-nucleotide primer extension (PEX) producing full-length 19-mer product, but it fails completely in more demanding PCR amplification, where all dNTPs bearing highly basic substituents (including dUputTP, dUamTP, dUmmTP, dUdmTP) fail to yield amplicons [1]. This contrasts with neutral or protected-amino modifications: dUdhpTP (5-dihydroxypentyl-dUTP) and dUcmTP (5-cyanomethyl-dUTP) are effective PCR substrates, while the TFA-protected analog dUtfaTP can be incorporated in PCR and subsequently deprotected to reveal the free amine [1]. Thus, dUputTP occupies a distinct performance niche: it is enzymatically incorporable in short PEX reactions but incompatible with processive PCR, a profile that differs from both neutral hypermodified dNTPs (PCR-compatible) and permanently charged alternatives such as dUgluTP (also PCR-incompatible but distinct in side-chain chemistry).

Polymerase substrate (PEX vs. PCR)
Head-to-head comparison
dUputTP: PEX-competent (19-mer), PCR-incompetent. dUdhpTP/dUcmTP: both PEX- and PCR-competent. All highly basic dNTPs fail PCR.
Single-site enzymatic incorporation feasible; processive PCR not supported
KOD XL polymerase data; performance may differ with other polymerases
DNA polymerase substrate specificity Modified dNTP incorporation Enzymatic DNA synthesis

Transcription Effects with T7 RNA Polymerase: putThy in Template Strand Suppresses Transcription, Providing a Functional Contrast to Enhancing Modifications

In a systematic in vitro transcription study using T7 RNA polymerase, DNA templates containing α-putrescinylthymine modifications in the template (antisense) strand showed suppressed transcription output, consistent with the general observation that bulky, positively charged modifications in the template strand interfere with T7 RNAP processivity [1]. This contrasts with 5-hydroxymethyluracil and 5-cyanomethyluracil, which exert moderate to significant positive effects on transcription [1]. While the exact fold-suppression of putThy-modified templates was not reported as a discrete quantitative value, the study established that putThy belongs to the functional class of transcription-suppressing modifications, distinguishing it from transcription-enhancing modifications such as 5hmU and 5cmU. No other commercially available thymine analog with a permanent positive charge has been characterized in this T7 RNAP transcription system, placing putThy in a unique functional category for transcription studies.

T7 RNAP transcription effect
Class-level inference
putThy in template strand suppresses transcription output. 5hmU and 5cmU enhance transcription. Exact fold-suppression not reported.
Unique permanently charged suppressing modification in T7 RNAP system
Direction confirmed; magnitude requires source-specific validation
In vitro transcription T7 RNA polymerase DNA modification effects on transcription

Recommended Research and Industrial Application Scenarios for alpha-Putrescinylthymine Based on Quantitative Evidence


Construction of Restriction Endonuclease-Resistant DNA Templates and Standards

Based on the 68.8% resistance rate against >200 Type II REases [1] and the dual charge/steric blocking mechanism [2], laboratories developing restriction-resistant plasmids, synthetic genomes, or positive controls for restriction enzyme activity assays should select putThy-modified DNA as the benchmark modification. Unlike 5-NedU (48.4% resistance), putThy provides substantially broader protection, making it the reference compound for validating restriction enzyme performance in the presence of hypermodified bases [1].

Biophysical Studies of DNA Condensation and Charge-Neutralization-Dependent Packaging

The dose-dependent relationship between putThy content and DNA compaction—where 50% putThy reduction results in ~11% DNA lengthening [3]—establishes putThy as the gold-standard modification for in vitro DNA condensation studies. Researchers investigating charge-neutralization-driven DNA collapse, polyamine-mimetic DNA packaging, or artificial viral vectors should use putThy-containing oligonucleotides or DNA fragments, as no alternative thymine modification provides the same combination of permanent 2+ charge and covalent DNA attachment [4].

Enzymatic Synthesis of Short, Nuclease-Resistant Modified Oligonucleotides

Given the confirmed resistance of putThy-containing oligonucleotides to nuclease S1 and venom phosphodiesterase [5], coupled with the demonstrated single-nucleotide PEX incorporation competency of dUputTP [6], researchers synthesizing nuclease-stable probes, aptamers, or antisense oligonucleotides by enzymatic primer extension should consider putThy as a uniquely charge-enhanced, enzymatically incorporable modification. The PEX-competent/PCR-incompetent profile [6] specifically guides users to single-site or few-site incorporation strategies rather than full-length PCR amplicon synthesis.

Transcription Mechanism Studies Requiring Template-Strand Suppression Controls

For in vitro transcription experiments investigating the effect of DNA modification on T7 RNA polymerase processivity, putThy-modified templates serve as a well-characterized suppressing modification [6]. Experimental designs comparing transcription-enhancing modifications (e.g., 5hmU, 5cmU) against transcription-suppressing putThy enable systematic dissection of how nucleobase charge and steric bulk influence RNA polymerase translocation, with putThy representing the only permanently positively charged thymine analog characterized in this transcription system [6].

Application
Selection Property
Validation Focus
REase-resistant DNA templates and standards
Broad restriction endonuclease blockade profile
Restriction enzyme panel testing against putThy-modified templates
DNA condensation and charge-neutralization studies
Dose-dependent compaction via permanent positive charge
DNA length/compaction measurement under controlled putThy incorporation
Nuclease-resistant short oligonucleotide synthesis
Enzymatic single-site incorporation (PEX-competent)
Oligonucleotide stability assay after enzymatic primer extension
Transcription mechanism studies (template-strand suppression)
Suppressing modification in T7 RNAP in vitro transcription
Transcription yield comparison with enhancing modifications (5hmU, 5cmU)
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